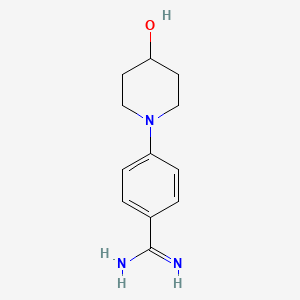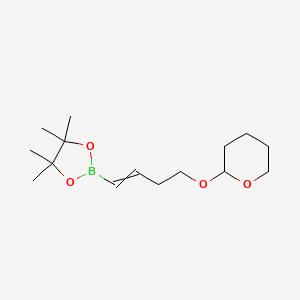![molecular formula C24H28Br2N2O4 B12448111 N,N'-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide]](/img/structure/B12448111.png)
N,N'-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] is a synthetic organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two acetamide groups, each linked to a brominated methylphenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] typically involves a multi-step process:
Formation of the Cyclohexane Core: The starting material, (1S,2S)-cyclohexane-1,2-diamine, is reacted with 2-(4-bromo-3-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. This step forms the acetamide linkage.
Coupling Reaction: The intermediate product is then subjected to a coupling reaction with another equivalent of 2-(4-bromo-3-methylphenoxy)acetyl chloride under similar conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenoxy groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the cyclohexane ring.
Hydrolysis: The acetamide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atoms.
Oxidation: Products with oxidized functional groups, such as carboxylic acids or ketones.
Reduction: Products with reduced functional groups, such as alcohols or amines.
Hydrolysis: Corresponding amines and carboxylic acids.
科学的研究の応用
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
作用機序
The mechanism of action of N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-chloro-3-methylphenoxy)acetamide]: Similar structure but with chlorine atoms instead of bromine.
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-fluoro-3-methylphenoxy)acetamide]: Similar structure but with fluorine atoms instead of bromine.
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-iodo-3-methylphenoxy)acetamide]: Similar structure but with iodine atoms instead of bromine.
Uniqueness
The uniqueness of N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] lies in its specific brominated phenoxy groups, which can impart distinct chemical and biological properties compared to its analogs. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.
特性
分子式 |
C24H28Br2N2O4 |
|---|---|
分子量 |
568.3 g/mol |
IUPAC名 |
2-(4-bromo-3-methylphenoxy)-N-[(1S,2S)-2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]cyclohexyl]acetamide |
InChI |
InChI=1S/C24H28Br2N2O4/c1-15-11-17(7-9-19(15)25)31-13-23(29)27-21-5-3-4-6-22(21)28-24(30)14-32-18-8-10-20(26)16(2)12-18/h7-12,21-22H,3-6,13-14H2,1-2H3,(H,27,29)(H,28,30)/t21-,22-/m0/s1 |
InChIキー |
AINVNEXFQBHMIQ-VXKWHMMOSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)OCC(=O)N[C@H]2CCCC[C@@H]2NC(=O)COC3=CC(=C(C=C3)Br)C)Br |
正規SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCCC2NC(=O)COC3=CC(=C(C=C3)Br)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]acetamide](/img/structure/B12448040.png)

![N-benzyl-N'-[2-(4-benzylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B12448052.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12448055.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(1-{[2-(morpholin-4-yl)ethyl]amino}propylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12448063.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docos-13-enoate](/img/structure/B12448071.png)

![7-benzyl-3H,4aH,5H,6H,8H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12448078.png)
![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-4-carbohydrazide](/img/structure/B12448084.png)
![5,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12448098.png)

![5'-{[(4-Fluorophenyl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B12448104.png)

